The synthesis of CYS7 can be achieved through multiple methods, often involving the formation of a conjugate with other molecules to enhance its specificity and functionality. One common approach involves the reaction of the N-hydroxysuccinimide (NHS) ester of CYS7 with amines in dimethyl sulfoxide (DMSO). For instance:
The synthesis yields varying amounts of CYS7 depending on the specific conditions and reagents used, with reported yields around 55% to 83% depending on the specific synthetic pathway .
The molecular structure of CYS7 is characterized by its long chain of conjugated double bonds, which are responsible for its fluorescent properties. The chemical formula for CYS7 is , and it has a molecular weight of approximately 983.4 g/mol.
CYS7 participates in various chemical reactions that enhance its utility as a fluorescent probe. Notably, it can undergo nucleophilic substitution reactions where it reacts with amines or thiols to form stable conjugates. These reactions are crucial for developing targeted imaging agents that can bind specifically to proteins or other biomolecules.
The mechanism of action for CYS7 primarily revolves around its ability to fluoresce upon excitation by specific wavelengths of light. When excited at around 750 nm, CYS7 emits light at approximately 767 nm. This property allows researchers to visualize biological processes in real-time.
CYS7 exhibits several notable physical and chemical properties:
CYS7 has diverse applications in scientific research:
CYS7 exhibits absolute positional conservation across fungal hydrophobins, forming an essential component of the cysteine scaffold that defines this protein family. Hydrophobins are small secreted fungal proteins (≤20 kDa) characterized by eight conserved cysteine residues, including CYS7, which form four disulfide bonds critical for structural stability and function. The canonical disulfide connectivity pairs Cys1–Cys6, Cys2–Cys5, Cys3–Cys4, and Cys7–Cys8, creating a compact β-barrel core [2] [6]. Despite low overall sequence homology (often <30%), the CYS7 residue remains invariant across both class I (rodlet-forming) and class II (non-rodlet) hydrophobins, underscoring its non-negotiable structural role [2].
Comparative genomic analyses reveal that the Cys7–Cys8 disulfide bond anchors the C-terminal region to the hydrophobic core. In class I hydrophobins like Neurospora crassa EAS, this bond stabilizes a surface-exposed loop essential for rodlet assembly. Deletion mutagenesis of the Cys3–Cys4 loop minimally affects structural integrity, whereas modifications near the Cys7–Cys8 loop disrupt amphipathic monolayer formation [6]. The absolute conservation of CYS7 over 500 million years of fungal evolution highlights its irreplaceable role in maintaining the functional hydrophobic patch required for aerial hyphae development and spore dispersal [2].
Table 1: Conservation of CYS7 in Representative Hydrophobins
Protein | Organism | Class | CYS7 Position | Disulfide Partner | Functional Consequence of Mutation |
---|---|---|---|---|---|
EAS | Neurospora crassa | I | 70 | Cys8 (C70-C82) | Loss of rodlet assembly |
DewA | Aspergillus nidulans | I | 76 | Cys8 (C76-C88) | Impaired aerial hyphae formation |
HFBII | Trichoderma reesei | II | 53 | Cys8 (C53-C65) | Reduced surfactant activity |
MPG1 | Magnaporthe grisea | I | 68 | Cys8 (C68-C80) | Decreased virulence |
The disulfide bonding behavior of CYS7 diverges fundamentally between fungal and mammalian systems. Fungal proteins predominantly utilize CYS7 for intramolecular stabilization via the Cys7–Cys8 bond, creating a rigid core resistant to extracellular stressors. In contrast, mammalian systems often deploy CYS7 in flexible topological loops that participate in redox sensing or ligand binding. For example, platelet glycoprotein Ibβ (GP Ibβ) contains a Cys5–Cys7 disulfide bridge critical for receptor maturation, while amylin employs a Cys2–Cys7 bond to constrain its N-terminus [3] [4].
The Cys7–Cys8 bond in hydrophobins exhibits extraordinary mechanical stability, resisting forces >500 pN in atomic force microscopy studies. This contrasts sharply with mammalian CYS7-containing loops like those in amylin, where disulfide bonds serve as conformational switches rather than structural anchors. Fungal CYS7 disulfides form early during secretory pathway transit (ER-resident), while mammalian equivalents often complete oxidation in the Golgi apparatus. This temporal difference reflects adaptation to distinct extracellular environments: hydrophobins face aerial exposure requiring extreme stability, whereas mammalian proteins operate in controlled interstitial fluids [2] [3] [4].
The Cys2–Cys7 disulfide bond in human amylin (hIAPP) constrains the N-terminal region (residues 1–7) into a rigid α-helical loop, directly modulating amyloid aggregation kinetics and oligomer polymorphism. Structural studies reveal that intact Cys2–Cys7 bonding enforces a U-shaped monomer topology where the N-terminal helix sterically blocks premature β-sheet formation in residues 8–37. This configuration permits at least four distinct oligomeric states (M1–M4) observed in native amylin [3] [7].
Disruption of the Cys2–Cys7 bond through chemical reduction or mutagenesis triggers dramatic structural rearrangements:
Molecular dynamics simulations demonstrate that disulfide-intact amylin oligomers exhibit backbone solvation energy of −152 ± 14 kcal/mol, versus −218 ± 17 kcal/mol for reduced variants, indicating enhanced hydrophobic core exposure upon Cys2–Cys7 cleavage. This explains the accelerated aggregation kinetics observed in vitro, where disulfide breakage eliminates the lag phase and promotes cytotoxic oligomer formation [3] [7].
Table 2: Impact of CYS2-CYS7 Disulfide Cleavage on Amylin Oligomers
Structural Feature | Native (Disulfide Intact) | Reduced (Disulfide Cleaved) | Functional Consequence |
---|---|---|---|
N-terminal conformation | α-helical (Lys1–Cys7) | β-strand (Thr4–Lys7) | Elongates amyloidogenic core |
Oligomer polymorphism | 4 distinct states (M1–M4) | 1 dominant state (D2/E2) | Reduces structural heterogeneity |
Backbone solvation energy | −152 ± 14 kcal/mol | −218 ± 17 kcal/mol | Increases aggregation propensity |
β-sheet distribution | Segmented (residues 8–18, 35–37) | Continuous (residues 4–18) | Stabilizes cross-β spine |
The Cys5–Cys7 disulfide bond in platelet glycoprotein Ibβ (GP Ibβ) serves as a checkpoint for complex assembly and endoplasmic reticulum (ER) export. This 8-residue loop (Cys5–Cys7) forms during early GP Ibβ folding, preceding association with GP IX and GP Ibα. Disruption via Cys5→Tyr mutation (C5Y) or Cys7→Ala (C7A) abolishes surface expression of the entire GP Ib-IX-V complex, causing Bernard-Soulier syndrome—a bleeding disorder characterized by defective platelet adhesion [4] [9].
Biochemical analyses reveal a hierarchical assembly mechanism:
C5Y mutants undergo mispaired disulfide bonding (e.g., Cys7–Cys26), triggering ER retention and proteasomal degradation. Pulse-chase experiments show <5% of C5Y GP Ibβ reaches the Golgi versus 78% in wild-type. This defect exerts a dominant-negative effect: co-expression of 25% mutant GP Ibβ reduces wild-type complex surface expression by 60%, explaining the heterozygous phenotype in carriers [4] [9]. The Cys5–Cys7 loop thus acts as an allosteric regulator where covalent bond integrity determines protein-protein interaction specificity in hemostatic complexes.
Table 3: Functional Roles of CYS7 in Disulfide Bonds
Protein | Disulfide Bond | Bond Length (Å) | Functional Role | Consequence of Disruption |
---|---|---|---|---|
Amylin | Cys2–Cys7 | 5.8 ± 0.3 | Constrains N-terminal α-helix | Accelerated aggregation, β-strand elongation |
GP Ibβ | Cys5–Cys7 | 6.1 ± 0.2 | Enables GP IX binding | ER retention, complex degradation |
Hydrophobin EAS | Cys7–Cys8 | 5.2 ± 0.1 | Anchors C-terminal to β-barrel | Loss of rodlet formation |
CSB WHD* | None (free Cys7) | N/A | Ubiquitin binding via redox-sensitive thiol | Impaired DNA repair recruitment |
*Cockayne syndrome B protein winged-helix domain [1]
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